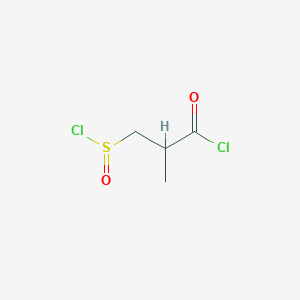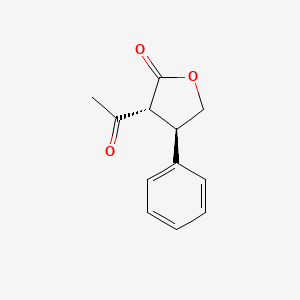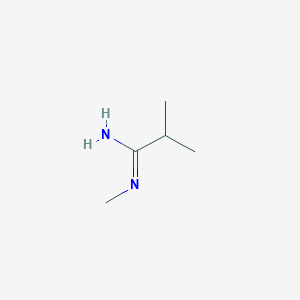![molecular formula C13H18 B14454582 [(3S)-2-methylhex-4-en-3-yl]benzene CAS No. 78019-45-1](/img/no-structure.png)
[(3S)-2-methylhex-4-en-3-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-2-methylhex-4-en-3-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a (3S)-2-methylhex-4-en-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2-methylhex-4-en-3-yl]benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-2-methylhex-4-en-3-yl]benzene undergoes various types of chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the double bond in the hexenyl group to form the corresponding hexyl derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated hexylbenzene.
Substitution: Nitrobenzene, sulfonylbenzene, and halobenzene derivatives.
Aplicaciones Científicas De Investigación
[(3S)-2-methylhex-4-en-3-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [(3S)-2-methylhex-4-en-3-yl]benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Propylbenzene: Benzene with a propyl group.
Uniqueness
[(3S)-2-methylhex-4-en-3-yl]benzene is unique due to the presence of the (3S)-2-methylhex-4-en-3-yl group, which imparts distinct chemical and physical properties compared to simpler alkylbenzenes.
Propiedades
| 78019-45-1 | |
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
[(3S)-2-methylhex-4-en-3-yl]benzene |
InChI |
InChI=1S/C13H18/c1-4-8-13(11(2)3)12-9-6-5-7-10-12/h4-11,13H,1-3H3/t13-/m1/s1 |
Clave InChI |
LRXGHIYZVXFYRP-CYBMUJFWSA-N |
SMILES isomérico |
CC=C[C@@H](C1=CC=CC=C1)C(C)C |
SMILES canónico |
CC=CC(C1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)


![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)


